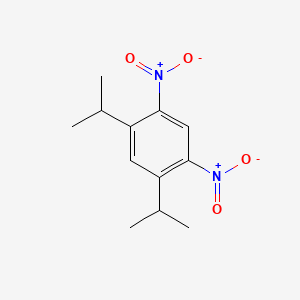

1,5-Diisopropyl-2,4-dinitrobenzene

Vue d'ensemble

Description

1,5-Diisopropyl-2,4-dinitrobenzene is a derivative of dinitrobenzene, a compound characterized by the presence of two nitro groups attached to a benzene ring. While the provided papers do not directly discuss 1,5-diisopropyl-2,4-dinitrobenzene, they offer insights into the reactivity and structural characteristics of related dinitrobenzene compounds, which can be extrapolated to understand the properties of 1,5-diisopropyl-2,4-dinitrobenzene.

Synthesis Analysis

The synthesis of dinitrobenzene derivatives often involves nitration reactions and subsequent modifications. For instance, the carbonylation of 2,4-dinitrotoluene under specific conditions of carbon monoxide pressure, pyridine concentration, and temperature can lead to the formation of diisocyanate derivatives . Although the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene is not explicitly described, similar conditions and reagents could potentially be used to introduce isopropyl groups into the dinitrobenzene framework.

Molecular Structure Analysis

The molecular structure of dinitrobenzene derivatives can be complex, as seen in the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, where the nitro group is almost perpendicular to the aromatic ring, and the crystal structure is disordered . This suggests that the introduction of isopropyl groups can significantly affect the geometry and conformation of the benzene ring in 1,5-diisopropyl-2,4-dinitrobenzene.

Chemical Reactions Analysis

Dinitrobenzene derivatives can undergo various chemical reactions. For example, 1,5-difluoro-2,4-dinitrobenzene can react with proteins to form cross-linked derivatives, as seen in the reaction with ribonuclease A and the tryptophan synthetase α subunit . These reactions demonstrate the reactivity of the nitro groups and the potential for 1,5-diisopropyl-2,4-dinitrobenzene to participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzene derivatives are influenced by their substituents. The presence of isopropyl groups in 1,5-diisopropyl-2,4-dinitrobenzene would likely affect its melting point, solubility, and stability. The disorder in the crystal structure of related compounds indicates potential variability in the physical properties of such derivatives . Additionally, the reactivity of the nitro groups in various chemical reactions, such as amination and supramolecular assembly, provides insight into the chemical behavior of 1,5-diisopropyl-2,4-dinitrobenzene .

Applications De Recherche Scientifique

Synthesis of Heteracalix[4]arenes

1,5-Diisopropyl-2,4-dinitrobenzene is utilized in the synthesis of heteracalix[4]arenes, particularly in the creation of oxygen- and sulfur-bridged calix[4]arenes. This process involves nucleophilic aromatic substitution and has been instrumental in understanding the conformational properties of these macrocyclic compounds (Yasukawa, Kobayashi, & Konishi, 2009).

Chemical Modification of Erythrocytes

1,5-Diisopropyl-2,4-dinitrobenzene has been used to modify erythrocyte membranes. This modification leads to changes in the permeability of the cells to ions like Na+ and K+, showcasing its potential in studying membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).

Synthesis of Tetranitroazacalix[4]arenes

This compound is also involved in the synthesis of tetranitroazacalix[4]arenes through nucleophilic aromatic substitution with 1,3-diaminobenzenes. The resulting azacalixarenes exhibit unique conformational properties, contributing to research in supramolecular chemistry (Konishi et al., 2009).

Interaction with Proteins

1,5-Diisopropyl-2,4-dinitrobenzene has been used to study the interaction with proteins, like in the case of the Escherichia coli tryptophan synthetase α subunit. It introduces intramolecular cross-linkages, affecting enzyme activity and offering insights into protein structure and function (Hardman & Hardman, 1971).

Vibrational Spectra Analysis

This compound has been the subject of extensive vibrational spectra analysis, including Fourier transform infrared (FT-IR) and Raman spectroscopy. Such studies are crucial in understanding its molecular structure and properties, contributing to the broader field of spectroscopy and molecular physics (Seshadri & Padmavathy, 2017).

Propriétés

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diisopropyl-2,4-dinitrobenzene | |

CAS RN |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

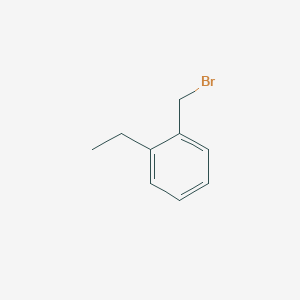

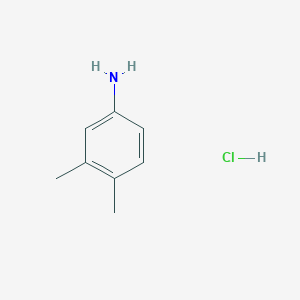

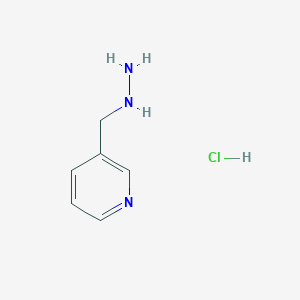

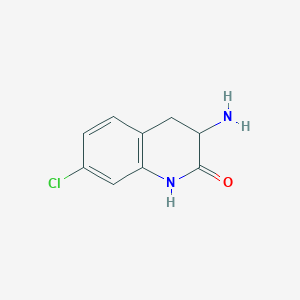

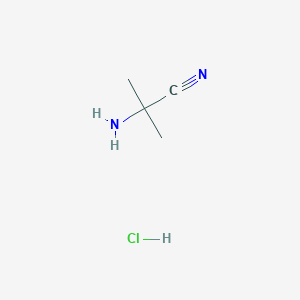

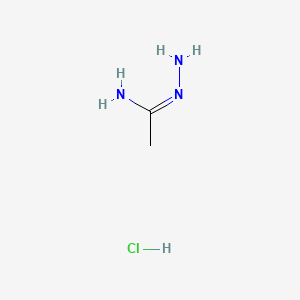

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

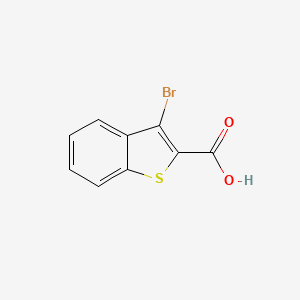

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)